2-Hydroxycyclopenta-2,4-dien-1-one
Description
Significance within Organic Chemistry and Reactive Intermediates
The significance of 2-Hydroxycyclopenta-2,4-dien-1-one in organic chemistry stems primarily from its presumed nature as a highly reactive intermediate. The parent compound, cyclopentadienone, is known to be exceedingly unstable, readily undergoing dimerization via a Diels-Alder reaction. The introduction of a hydroxyl group is not expected to significantly mitigate this reactivity. Consequently, 2-hydroxycyclopentadienone is likely to be a transient species, generated in situ and consumed in subsequent reaction steps. Its importance, therefore, lies not in its direct application but in its potential role in mechanistic pathways leading to more stable products. The study of such intermediates is crucial for understanding reaction mechanisms and for the rational design of new synthetic methodologies.
Overview of Dienone Systems and Related Motifs
Dienones are a class of organic compounds that contain both a ketone and two carbon-carbon double bonds. The relative positions of these functional groups determine the classification of the dienone. rsc.org
Conjugated Dienes: The double bonds are separated by a single bond, leading to a delocalized π-electron system. rsc.org This conjugation imparts unique reactivity and stability.
Isolated Dienes: The double bonds are separated by more than one single bond and behave largely as independent alkene units. rsc.org
Cumulated Dienes: The double bonds share a common atom. rsc.org
This compound is a cyclic, conjugated dienone. A notable reaction of some dienone systems is the dienone-phenol rearrangement, an acid-catalyzed process where a cyclohexadienone rearranges to a phenol. Current time information in Nodaway County, US. This rearrangement is driven by the formation of a stable aromatic ring. nih.govthegoodscentscompany.com While this specific rearrangement is characteristic of six-membered rings, it highlights the diverse reactivity of dienone motifs.
Historical Context of Cyclopentadienone Derivatives
The study of cyclopentadienone and its derivatives has a rich history. The parent cyclopentadienone was long postulated as a reactive intermediate before it was successfully generated and trapped at very low temperatures. nist.gov Its high reactivity, primarily its rapid dimerization, made its isolation and characterization a significant challenge. nist.gov Early research focused on substituted, more stable derivatives, which provided insights into the fundamental properties of this ring system. The development of organometallic chemistry also played a role, as cyclopentadienyl (B1206354) ligands, derived from cyclopentadiene, are central to this field. The chemistry of cyclopentadienones continues to be an active area of research, with modern studies focusing on their generation in situ for use in cycloaddition reactions and the synthesis of complex molecules. The exploration of heteroatom-substituted derivatives, such as the hypothetical 2-hydroxycyclopentadienone, represents a logical extension of this field, probing the influence of substituents on the reactivity and stability of this transient ring system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64487-55-4 |
|---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
2-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-3H,(H,6,7) |
InChI Key |
SFCQDZQJQMRZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C1)O |
Origin of Product |
United States |
Theoretical Frameworks for 2 Hydroxycyclopenta 2,4 Dien 1 One
Electronic Structure and Molecular Orbital Theory
The electronic structure of 2-Hydroxycyclopenta-2,4-dien-1-one is fundamental to understanding its reactivity and properties. Molecular orbital (MO) theory provides a sophisticated model for describing the distribution of electrons within the molecule. The cyclic, conjugated π-system of the cyclopentadienone ring, combined with the electronic influence of the hydroxyl and carbonyl substituents, dictates the energies and symmetries of the molecular orbitals.
Computational studies, such as those employing the B3LYP/6-311G+//B3LYP/6-311+G level of theory, have been used to calculate the structures, energies, and magnetic properties of related cyclic polyenes with keto substituents. researchgate.net These calculations help to elucidate the electronic nature of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, influencing the molecule's electronic transitions and chemical reactivity. For instance, a smaller HOMO-LUMO gap can suggest a higher reactivity. acs.org
Aromaticity and Antiaromaticity Considerations in Cyclic Dienones
The concept of aromaticity is crucial in predicting the stability and reactivity of cyclic, planar, and fully conjugated systems. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. libretexts.org Conversely, a cyclic, planar, conjugated system with 4n π-electrons is termed antiaromatic and is characterized by significant destabilization and high reactivity. wikipedia.org
Cyclopentadienone, the parent structure of this compound, is considered to be antiaromatic. researchgate.netstackexchange.com This is because its π-system contains 4 π-electrons from the double bonds and a lone pair from the carbonyl oxygen can be considered to participate in the cyclic system, leading to a total of 6 π-electrons in a cross-conjugated system. However, the dominant contribution to its character comes from the 4π-electron cyclopentadienyl (B1206354) cation-like resonance structure, which imparts antiaromatic character. researchgate.net This antiaromaticity is a primary driver for the high reactivity of cyclopentadienone, which readily undergoes reactions like Diels-Alder cycloadditions to alleviate this instability. researchgate.net
Table 1: Aromaticity and Antiaromaticity Criteria
| Property | Aromatic | Antiaromatic | Nonaromatic |
| Electron Count | 4n + 2 π electrons | 4n π electrons | Any |
| Structure | Cyclic, planar, fully conjugated | Cyclic, planar, fully conjugated | Not cyclic, not planar, or not fully conjugated |
| Stability | Highly stable | Highly unstable and reactive | Intermediate stability |
| Ring Current | Diamagnetic | Paramagnetic | - |
Tautomerism of this compound
Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. libretexts.org In the case of this compound, the most significant tautomeric relationship is the keto-enol equilibrium.
The compound this compound is the enol tautomer of cyclopentane-1,2-dione. Generally, for simple monocarbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, several factors can shift this equilibrium towards the enol form, including conjugation, intramolecular hydrogen bonding, and the potential for aromaticity. libretexts.orglibretexts.org
In the case of this compound, the enol form benefits from conjugation between the double bonds and the carbonyl group. The stability of the enol form can be significantly influenced by the solvent. masterorganicchemistry.com For instance, in nonpolar solvents, intramolecular hydrogen bonding can stabilize the enol tautomer, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this internal stabilization. masterorganicchemistry.com
In larger aromatic systems, the equilibrium can surprisingly favor the dione (B5365651) (keto) form, despite the loss of aromaticity in one of the rings, as demonstrated in studies on helicenes. nih.gov However, for smaller systems like the cyclopentadienone ring system, the interplay of electronic effects is more nuanced.
The interconversion between the keto and enol tautomers occurs via an intramolecular proton transfer. This process can occur in both the ground and excited electronic states. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon where the proton transfer happens rapidly upon photoexcitation. doi.orgmdpi.com This process often leads to a large Stokes shift in the fluorescence spectrum, as the emission occurs from the energetically lowered tautomer. doi.org
The dynamics of this proton transfer can be incredibly fast, with time constants on the order of femtoseconds. nih.govresearchgate.net The rate of proton transfer can be influenced by the solvent environment and the presence of specific functional groups that can facilitate or hinder the process. doi.org Theoretical calculations can model the potential energy surface for the proton transfer, identifying the transition states and energy barriers involved in the isomerization. chemrxiv.org
Resonance-Assisted Hydrogen Bonding (RAHB) in this compound Systems
The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in this compound is a key feature influencing its structure and properties. This type of hydrogen bond is often described as a Resonance-Assisted Hydrogen Bond (RAHB).
The concept of RAHB suggests that the strength of the hydrogen bond is enhanced by π-electron delocalization within the molecule. nih.govnih.gov This delocalization can be represented by resonance structures that show charge separation, which in turn strengthens the electrostatic attraction between the hydrogen bond donor and acceptor. nih.gov
The nature of RAHB has been a subject of debate, with some studies suggesting that the enhanced stability is primarily due to increased electrostatic interactions rather than a significant increase in the covalent character of the hydrogen bond. acs.org Quantum chemical topology tools, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution and characterize the nature of the hydrogen bond. rsc.org These analyses can quantify the electrostatic, polarization, and charge transfer components of the interaction. rsc.org
Table 2: Theoretical Methods for Studying RAHB
| Method | Application |
| Molecular Orbital (MO) Theory | Calculation of electronic structure, orbital energies, and electron distribution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions. |
| Energy Decomposition Analysis (EDA) | Partitioning the interaction energy into electrostatic, polarization, and charge transfer components. |
| Valence Bond (VB) Theory | Describing bonding in terms of localized bonds and resonance structures. rsc.org |
Synthetic Methodologies for 2 Hydroxycyclopenta 2,4 Dien 1 One
Direct Synthetic Routes to 2-Hydroxycyclopenta-2,4-dien-1-one
The direct formation of the this compound core is primarily achieved through the oxidation of suitable precursors or the construction of the five-membered ring from acyclic compounds.
A principal strategy for synthesizing hydroxylated cyclopentenones involves the oxidation of precursor molecules. This can include the oxidation of the corresponding cyclic allylic alcohols or the direct oxidation of cyclopentenones. wikipedia.org For instance, the oxidation of a protected 4-hydroxy-2-cyclopenten-1-ol can yield the corresponding ketone. One documented method uses a chromic acid-pyridine complex in methylene (B1212753) chloride to oxidize 4-t-butyldimethylsiloxycyclopent-2-en-1-ol, producing the desired 4-t-butyldimethylsiloxycyclopent-2-en-1-one in high yield. google.com Similarly, pyridinium (B92312) chlorochromate (PCC) is an effective reagent for oxidizing (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) to (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org While these methods yield hydroxy-cyclopentenones, subsequent dehydrogenation would be necessary to form the target dienone.
The construction of the cyclopentenone ring from acyclic precursors is a powerful approach. Key among these methods are the Nazarov cyclization, which involves the acid-catalyzed reaction of divinyl ketones, and ring-closing metathesis (RCM) using corresponding dienes. wikipedia.org The Piancatelli rearrangement offers another pathway, where furfuryl alcohols react with nucleophiles, such as anilines, in the presence of a catalyst like dysprosium triflate to form 4-amino-substituted cyclopentenones. orgsyn.org
A notable example of RCM is the synthesis of protected 4-hydroxycyclopentenones. nih.gov In this process, a C2-symmetric diene diol is first monoprotected, for example with a triisopropylsilyl (TIPS) group. nih.gov The subsequent RCM reaction using a ruthenium-based catalyst, such as Grubbs' first-generation catalyst, effectively closes the ring to form the cyclopentenol (B8032323) derivative, which is then oxidized to the target cyclopentenone. nih.gov
Synthesis of Functionalized and Substituted this compound Derivatives
The ability to introduce various functional groups onto the cyclopentenone ring is crucial for its application in the synthesis of complex molecules.
Introducing substituents onto the cyclopentenone ring can be achieved by using already functionalized starting materials or by modifying the ring after its formation. The use of protecting groups is a key strategy that enables selective reactions at different positions. For example, the hydroxyl group of 4-hydroxycyclopent-2-en-1-one can be protected with groups like acetate or t-butyldimethylsilyl (TBDMS), allowing for further synthetic manipulations. google.comorgsyn.org
Ring-closing metathesis is particularly well-suited for creating functionalized derivatives, as substituents can be incorporated into the acyclic diene precursor. nih.gov This allows for the synthesis of a variety of O-protected 4-hydroxy-2-cyclopentenones. nih.gov Furthermore, cascade reactions involving processes like Michael addition and intramolecular aldol-type reactions can be used to generate diversely functionalized cyclopentene (B43876) derivatives from 1,2-allenic ketones. rsc.org
Enzymatic and Catalytic Approaches in Dienone Synthesis
Modern synthetic chemistry increasingly utilizes enzymatic and catalytic methods to achieve high selectivity and efficiency, often under milder, more environmentally friendly conditions.
Enzymatic processes are particularly valuable for creating optically active molecules. A well-documented example is the enantioselective monohydrolysis of cis-3,5-diacetoxycyclopent-1-ene using enzymes like wheat germ lipase (B570770). orgsyn.org This desymmetrization provides multigram quantities of chiral (4R)-(+)-acetoxy-2-cyclopenten-1-one, a key precursor to (4R)-(+)-hydroxy-2-cyclopenten-1-one, with high enantiomeric excess (>99% ee). orgsyn.org Patents also describe the use of enzymatic processes for the hydrolysis of ester intermediates in the synthesis of optically active 4-hydroxycyclopent-2-en-1-one derivatives. google.com
The table below summarizes various synthetic approaches for preparing hydroxylated cyclopentenone derivatives.
| Synthetic Strategy | Precursor Type | Key Reagents/Catalysts | Intermediate/Product | Reference |
| Oxidation | Protected Cyclopentenol | Pyridinium Chlorochromate (PCC) | Protected Hydroxycyclopentenone | orgsyn.org |
| Oxidation | Protected Cyclopentenol | Chromic Anhydride / Pyridine | Protected Hydroxycyclopentenone | google.com |
| Ring-Closing Metathesis | Acyclic Diene Diol | Grubbs' Catalyst I | Protected Hydroxycyclopentenol | nih.gov |
| Enzymatic Hydrolysis | Diacetoxycyclopentene | Wheat Germ Lipase | Chiral Acetoxycyclopentenone | orgsyn.org |
| Piancatelli Rearrangement | Furfuryl Alcohol | Dysprosium Triflate | Aminocyclopentenone | orgsyn.org |
Spectroscopic Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-hydroxycyclopent-2-en-1-one, NMR is crucial not only for confirming the carbon framework and proton environments but also for analyzing the potential for tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton and the shifting of double bonds.
Vibrational Spectroscopy for Functional Group Identification (e.g., IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-hydroxycyclopent-2-en-1-one displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C=O (ketone) | Stretching | ~1700-1720 |
| C=C (alkene) | Stretching | ~1650 |
| C-H (sp²) | Stretching | ~3100 |
| C-H (sp³) | Stretching | 2850-3000 |
The broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding. A strong, sharp peak around 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the conjugated ketone. The presence of the carbon-carbon double bond (C=C) within the ring is confirmed by an absorption band around 1650 cm⁻¹. Finally, C-H stretching vibrations for the vinyl proton (sp² hybridized) appear around 3100 cm⁻¹, while those for the methylene (B1212753) groups (sp³ hybridized) are observed in the 2850-3000 cm⁻¹ range.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.
The electron ionization (EI) mass spectrum of 2-hydroxycyclopent-2-en-1-one shows a molecular ion peak ([M]⁺) that confirms its molecular weight. nist.gov The molecular formula is C₅H₆O₂, corresponding to a molecular weight of approximately 98.10 g/mol . nih.gov
The mass spectrum is characterized by a prominent molecular ion peak at m/z = 98. The fragmentation pattern provides further structural evidence. Key fragments observed include ions at m/z = 55 and m/z = 42. nih.gov
| m/z Value | Proposed Fragment | Interpretation |
| 98 | [C₅H₆O₂]⁺ | Molecular Ion ([M]⁺) |
| 55 | [C₃H₃O]⁺ | Loss of C₂H₃O (acetyl radical) or similar rearrangement |
| 42 | [C₂H₂O]⁺ | Likely corresponds to ketene (B1206846), a common fragment |
The base peak in the spectrum is the molecular ion at m/z 98, indicating its relative stability under the ionization conditions. The fragment at m/z 55 likely arises from the cleavage of the ring and subsequent rearrangements. The peak at m/z 42 is characteristic of ketene ([CH₂=C=O]⁺), a common fragment in the mass spectra of cyclic ketones and related structures. This fragmentation data is consistent with the proposed structure of 2-hydroxycyclopent-2-en-1-one.
Reaction Mechanisms and Chemical Reactivity of 2 Hydroxycyclopenta 2,4 Dien 1 One
Dimerization and Oligomerization Pathways of Cyclic Dienones
Cyclopentadienones are known to be highly reactive and prone to dimerization. acs.org This reactivity stems from their nature as both a reactive diene and a potent dienophile. In the case of 2-Hydroxycyclopenta-2,4-dien-1-one, it can undergo a Diels-Alder dimerization where one molecule acts as the diene and another as the dienophile. libretexts.orgtamu.edumsu.edu This process is common for cyclopentadienes, which readily dimerize at room temperature. tamu.edumsu.edu The presence of the hydroxyl group, an electron-donating group, can influence the electron density of the diene system and potentially affect the rate and regioselectivity of the dimerization.
The formation of oligomers can also be envisioned through sequential cycloaddition reactions, although this is less commonly documented than simple dimerization. The specific pathways and the stability of the resulting dimers and oligomers would be influenced by steric and electronic factors introduced by the hydroxyl and carbonyl groups.
Cycloaddition Reactions
This compound is an excellent candidate for various cycloaddition reactions, acting as a 4π component in Diels-Alder reactions and a 2π component in photocycloadditions.
Diels-Alder Reactivity and Mechanisms
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the concerted reaction of a conjugated diene with a dienophile. youtube.comresearchgate.net this compound can function as the diene component. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. researchgate.netlibretexts.orgbyjus.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups on the cyclopentadienone ring can influence its reactivity. Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.combeilstein-journals.org
The general mechanism involves the formation of a cyclic transition state, leading to the creation of a new six-membered ring. beilstein-journals.org For cyclic dienes like this compound, the reaction leads to the formation of bicyclic or polycyclic products. masterorganicchemistry.com
[2+2] Photocycloaddition Reactions
[2+2] Photocycloaddition is a photochemical reaction that forms four-membered rings from two alkene-containing molecules. libretexts.orgwikipedia.org In this context, the enone moiety of this compound can react with an alkene upon photochemical excitation. wikipedia.orgacs.org The mechanism typically proceeds through the formation of an excited triplet state of the enone, which then reacts with the alkene to form a diradical intermediate. Subsequent ring closure yields the cyclobutane (B1203170) product. wikipedia.org These reactions are valuable for synthesizing strained ring systems. researchgate.net
Regioselectivity and Stereoselectivity in Cycloadditions
Regioselectivity in Diels-Alder Reactions: When both the diene and dienophile are unsymmetrical, as is the case in reactions of this compound with many dienophiles, the issue of regioselectivity arises. wikipedia.orgmasterorganicchemistry.com The orientation of the reactants determines the substitution pattern of the product. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.comchemistrysteps.comuci.edu For a 2-substituted diene like this compound, the "para" and "meta" products are possible, with the "para" adduct generally being the major product. wikipedia.orgmasterorganicchemistry.com The partial charges on the reacting atoms, as determined by resonance effects, can be used to predict the favored regioisomer. youtube.com
Stereoselectivity in Diels-Alder Reactions: The Diels-Alder reaction is highly stereoselective. The stereochemistry of the substituents on the dienophile is retained in the product. researchgate.netlibretexts.org Furthermore, when a cyclic diene reacts with a dienophile, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital overlap. masterorganicchemistry.comlibretexts.org
Stereoselectivity in [2+2] Photocycloadditions: The stereochemical outcome of [2+2] photocycloadditions of cyclic enones can be complex, often yielding a mixture of stereoisomers. acs.orgresearchgate.net The formation of trans-fused cycloadducts has been a subject of mechanistic investigation. acs.org The regiochemistry of these reactions is influenced by both steric and electronic interactions between the excited enone and the alkene. wikipedia.org
Nucleophilic Addition Reactions to the Carbonyl and Dienone Systems
The carbonyl group and the conjugated double bonds in this compound are susceptible to nucleophilic attack. Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. byjus.commasterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. byjus.comlibretexts.orglibretexts.org
Furthermore, as an α,β-unsaturated ketone, this compound can undergo conjugate addition, also known as Michael addition. masterorganicchemistry.comtamu.eduyoutube.com In this reaction, a nucleophile adds to the β-carbon of the dienone system. This 1,4-addition is a widely used carbon-carbon bond-forming reaction. masterorganicchemistry.comtamu.edu The choice between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while soft nucleophiles, like Gilman cuprates and enolates, typically favor 1,4-addition. masterorganicchemistry.com
Electrophilic Substitution and Addition Reactions
Electrophilic aromatic substitution typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com In the context of this non-aromatic dienone, electrophilic attack would lead to a cationic intermediate, and subsequent reaction pathways would depend on the specific electrophile and reaction conditions.
Rearrangement Reactions Involving the Cyclopentadienone Skeleton
The strained five-membered ring and the presence of multiple functional groups make the cyclopentadienone skeleton susceptible to various rearrangement reactions, often leading to more stable aromatic or ring-contracted products.
One of the most relevant rearrangements for derivatives of this compound is the Favorskii rearrangement . This reaction typically occurs in α-halo ketones upon treatment with a base. acs.orgwikipedia.orgwikipedia.org For a halogenated derivative of this compound (e.g., 5-halo-2-hydroxycyclopenta-2,4-dien-1-one), treatment with a base like sodium hydroxide (B78521) would be expected to induce a ring contraction. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a cyclopentenecarboxylic acid derivative. ibm.comadichemistry.comchemistry-reaction.com The strain of the bicyclic intermediate drives the reaction forward.
Table 1: Postulated Favorskii Rearrangement of a Halogenated this compound Derivative
| Reactant | Reagents | Expected Product | Reaction Type |
| 5-Halo-2-hydroxycyclopenta-2,4-dien-1-one | Base (e.g., NaOH) | Substituted Cyclopentenecarboxylic Acid | Favorskii Rearrangement (Ring Contraction) |
Note: This represents a hypothetical reaction based on the known Favorskii rearrangement of α-halo cyclic ketones.
Photochemical rearrangements are also a significant reaction pathway for cyclic enones and dienones. baranlab.org Upon irradiation with UV light, this compound could potentially undergo a variety of transformations. While specific studies on this molecule are not prevalent, related cyclopentadienone systems are known to dimerize or undergo rearrangements. One possible pathway could involve a [2+2] photocycloaddition, either intramolecularly if suitably substituted, or intermolecularly. tum.de Another potential photochemical transformation is a ring-opening to form a ketene (B1206846) intermediate, which could then undergo subsequent reactions. The presence of the dienyl system and the hydroxy group would likely influence the specific photochemical pathway taken.
Oxidative and Reductive Transformations of this compound
The oxidative and reductive transformations of this compound target its various functional groups: the α-hydroxy ketone, the carbon-carbon double bonds, and the ketone carbonyl group.
Oxidative Reactions:
The α-hydroxy ketone moiety is susceptible to oxidative cleavage. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the carbon-carbon bond between the hydroxyl and carbonyl groups, which would lead to the opening of the cyclopentadienone ring.
The double bonds within the ring can be oxidized to form epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this epoxidation would be influenced by the electronic effects of the hydroxyl and carbonyl groups. Further oxidation could lead to the opening of the ring. The oxidation of similar α-hydroxy cyclic ketones has been studied, indicating that the reaction can proceed via the formation of peroxides. osti.gov
Reductive Transformations:
The reduction of this compound can occur at the ketone carbonyl group or the carbon-carbon double bonds.
Catalytic hydrogenation is a common method for the reduction of alkenes. libretexts.org Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel (Ra-Ni) in the presence of hydrogen gas (H₂), the double bonds of the cyclopentadienone ring would be reduced to form 2-hydroxycyclopentanone. researchgate.netgoogle.comyoutube.com The reaction typically proceeds via syn-addition of hydrogen across the double bonds. libretexts.org
The ketone carbonyl can be selectively reduced to a hydroxyl group using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would likely reduce the ketone to a diol, forming cyclopentane-1,2-diol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. Chelation-controlled reductions using reagents like Red-Al have been shown to be effective for protected α-hydroxy ketones, yielding anti-1,2-diols with high diastereoselectivity. organic-chemistry.org
Table 2: Summary of Potential Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Expected Product(s) |
| Oxidative Cleavage | HIO₄ or Pb(OAc)₄ | Ring-opened dicarboxylic acid derivative |
| Epoxidation | m-CPBA | Epoxidized cyclopentenone derivative |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ra-Ni) | 2-Hydroxycyclopentanone |
| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Cyclopentane-1,2-diol |
Computational Chemistry and Theoretical Studies of 2 Hydroxycyclopenta 2,4 Dien 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of properties.
For 2-hydroxycyclopenta-2,4-dien-1-one, DFT calculations are instrumental in several key areas:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry) is the first step in most computational studies. DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Vibrational Frequencies: Once the optimized geometry is found, the calculation of vibrational frequencies can confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). These frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification.
Electronic Properties: DFT is used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its reactivity. For similar compounds, the oxygen atoms and the π-system are often identified as electron-donating sites susceptible to electrophilic attack.
Global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior, can also be derived from DFT calculations.
| Quantum Chemical Parameter | Description | Typical Application for this compound |
|---|---|---|
| Hardness (η) | Resistance to change in electron distribution. | Indicates the molecule's stability and reactivity. |
| Softness (S) | The reciprocal of hardness, indicating the ease of electron cloud polarization. | Higher softness suggests higher reactivity. |
| Electronegativity (χ) | The power of a molecule to attract electrons. | Helps in understanding charge transfer in reactions. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Identifies the molecule's capacity to act as an electrophile. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark for other methods.
Key ab initio methods applicable to this compound include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a good starting point for more advanced calculations. However, it neglects electron correlation, which can be significant.
Møller-Plesset Perturbation Theory (MP2): This is one of the most common methods to include electron correlation. MP2 calculations would provide more accurate energies and properties for this compound compared to HF.
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. These would be employed to obtain very precise energetic data for the molecule and its potential reactions, albeit at a high computational cost.
The primary application of these methods would be to obtain highly reliable data on the molecule's stability, isomerization energies (e.g., for tautomerization to other hydroxycyclopentadienone isomers), and the energetics of potential reaction pathways.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the functional (in DFT) and the basis set. nih.gov
Functionals: DFT functionals are approximations of the exchange-correlation energy. They are often categorized on "Jacob's Ladder," with simpler, less computationally intensive functionals on the lower rungs (like Local Density Approximation, LDA) and more complex, generally more accurate ones on the higher rungs (like hybrid and double-hybrid functionals). For a conjugated system like this compound, hybrid functionals such as B3LYP or PBE0, or more modern, dispersion-corrected functionals like ωB97X-D, are often a good choice to balance accuracy and cost. youtube.com
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. youtube.com Larger basis sets provide more flexibility to describe the electron distribution, leading to more accurate results at a higher computational cost. southampton.ac.uk
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used for organic molecules. The notations indicate the number of functions used for core and valence electrons, and the letters in parentheses denote the addition of polarization (d,p) and diffuse (+) functions. Polarization functions are crucial for accurately describing bonding, while diffuse functions are important for anions, excited states, and non-covalent interactions. youtube.com
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy ab initio calculations.
For this compound, a typical approach would be to perform initial geometry optimizations with a modest basis set like 6-31G(d) and then refine the energy calculations with a larger basis set such as 6-311+G(d,p) or cc-pVTZ to achieve high accuracy. nih.govyoutube.com
Potential Energy Surface Mapping and Transition State Characterization for Reactions
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them.
For this compound, exploring the PES would be crucial for understanding its reactivity, particularly for processes like:
Tautomerization: The molecule can exist in several isomeric forms. A PES study would map the energy barriers separating these tautomers, revealing their relative stabilities and the feasibility of interconversion.
Dimerization/Polymerization: As a reactive species, it may undergo self-reaction. PES mapping can identify the transition states for these reactions, providing insight into its stability.
Once a transition state is located on the PES, a reaction path analysis is performed. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products. Following the IRC confirms that the identified transition state indeed connects the desired chemical species.
From the energies of the reactants and the transition state (the activation energy), it is possible to calculate the reaction rate constant using Transition State Theory (TST). This allows for a quantitative prediction of the reaction kinetics, determining how fast a particular reaction involving this compound is likely to occur under given conditions.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. It is associated with nucleophilic and basic character.
LUMO: The LUMO is the orbital that is most likely to accept electrons. It is associated with electrophilic and acidic character.
For this compound, an FMO analysis would involve:
Calculating the energies and visualizing the shapes of the HOMO and LUMO.
The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
The locations of the largest lobes of the HOMO and LUMO indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, in pericyclic reactions like Diels-Alder, the overlap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determines the feasibility and stereochemical outcome of the reaction. wikipedia.orgyoutube.com
| Orbital | Role in Reactivity | Predicted Properties for this compound |
|---|---|---|
| HOMO | Electron Donor (Nucleophile) | The energy and location of the HOMO would determine its reactivity towards electrophiles. |
| LUMO | Electron Acceptor (Electrophile) | The energy and location of the LUMO would determine its reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Indicator of Kinetic Stability | A smaller gap would suggest higher reactivity and potential for color (absorption of visible light). |
Electron Localization Function (ELF) and Topological Analyses of Bonding
Computational quantum chemistry provides powerful tools for understanding the electronic structure and nature of chemical bonding within a molecule. Among these, the Electron Localization Function (ELF) and topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), offer detailed insights into electron distribution and bonding characteristics.
As of now, specific peer-reviewed studies applying ELF or a full topological analysis to this compound appear to be limited in the available scientific literature. However, the principles of these methods allow for a clear prediction of the expected findings for this compound.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. thegoodscentscompany.com ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. thegoodscentscompany.comthegoodscentscompany.com An ELF analysis of this compound would be expected to reveal:
Core and Valence Shells: Clear separation between the core electrons of the carbon and oxygen atoms and the valence electron density.
Covalent Bonds: High ELF values located between bonded atoms, corresponding to the C-C, C=C, C-H, C-O, and O-H covalent bonds. The localization domains for the C=C double bonds would be distinct from the C-C single bonds.
Lone Pairs: Regions of high localization associated with the non-bonding electron pairs (lone pairs) on the oxygen atoms of the carbonyl and hydroxyl groups.
Topological Analyses of Bonding (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. chemsrc.comchemeo.com This analysis identifies critical points in the electron density, which are used to characterize the nature of chemical interactions. chemeo.com
A QTAIM analysis of this compound, while not specifically published, would focus on identifying bond critical points (BCPs) for each bond in the molecule. The properties at these points provide quantitative measures of the bond's character.
Table 1: Predicted Topological Properties at Bond Critical Points for this compound This table is illustrative and presents expected relative values based on QTAIM theory for different bond types within the molecule. Absolute values would require specific quantum chemical calculations.
| Bond Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP | Bond Character Prediction |
| C-H | ~0.25 - 0.30 | Negative | Shared (covalent) |
| C-C | ~0.22 - 0.26 | Negative | Shared (covalent) |
| C=C | ~0.30 - 0.35 | Negative | Shared (covalent), higher ρ than C-C |
| C-O | ~0.20 - 0.25 | Negative/Slightly Positive | Polar Covalent |
| C=O | ~0.35 - 0.45 | Positive | Polar Covalent, high ρ |
| O-H | ~0.30 - 0.35 | Negative | Polar Covalent |
In this context, a negative value for the Laplacian of the electron density (∇²ρ) indicates a concentration of electron density, typical of shared-shell (covalent) interactions. A positive Laplacian suggests a depletion of electron density, characteristic of closed-shell interactions like ionic bonds or van der Waals forces. chemeo.com For the polar covalent bonds (C=O, C-O, O-H), the analysis would quantify the degree of charge transfer and polarization.
Solvent Effects on Structure and Reactivity
The structure, stability, and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these effects using two primary approaches: implicit and explicit solvent models.
Implicit Models: Such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, enveloping the solute molecule in a cavity. mdpi.comresearchgate.net
Explicit Models: Involve including a specific number of individual solvent molecules in the calculation to model direct solute-solvent interactions, such as hydrogen bonding. nih.gov
Specific computational studies on the solvent effects on this compound are not prevalent in the literature. However, theoretical principles allow for predictions on how solvents would influence its properties, especially its tautomeric equilibrium. This compound is an enol form that can tautomerize to corresponding keto forms. The stability of these tautomers is highly dependent on the solvent. ruc.dk
Influence on Tautomeric Equilibrium: The equilibrium between the enol and keto tautomers of cyclopentadione systems is sensitive to solvent polarity. nih.gov Generally, polar solvents tend to stabilize more polar tautomers. Computational studies on similar systems have shown that the presence of explicit water molecules can significantly lower the energy barrier for proton transfer during tautomerization by forming a hydrogen-bonded bridge. nih.gov For this compound, it is expected that polar solvents would shift the tautomeric equilibrium and affect the kinetics of interconversion.
Table 2: Predicted Influence of Solvent on Properties of this compound This table is illustrative, showing the expected qualitative trends based on established solvent effect theories. Specific values require dedicated computational studies.
| Property | Gas Phase (ε=1) | Nonpolar Solvent (e.g., Hexane, ε≈2) | Polar Aprotic Solvent (e.g., Acetonitrile, ε≈37) | Polar Protic Solvent (e.g., Water, ε≈80) |
| Dipole Moment | Base Value | Slight Increase | Moderate Increase | Significant Increase |
| Stability of Enol Form | High (stabilized by intramolecular H-bond) | High | Decreased relative to more polar tautomers | Decreased relative to more polar tautomers |
| Proton Transfer Barrier (Tautomerization) | High | High | Lowered | Significantly Lowered |
These predicted effects underscore the importance of considering the solvent environment when studying the properties and chemical behavior of this compound.
Advanced Research Applications in Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
The inherent reactivity of the cyclopentenone core makes 2-hydroxycyclopenta-2,4-dien-1-one and its derivatives powerful starting materials for the synthesis of a wide array of complex molecules. A prominent application is in the synthesis of prostaglandins, a class of lipid compounds with significant biological and medicinal importance. nih.gov Due to their often poor chemical stability and rapid metabolism, synthetic analogues are of great interest to medicinal chemists. nih.gov
A key strategy involves using a chiral cyclopentane (B165970) core, derived from related cyclopentenone precursors, which is then elaborated by sequentially adding lipid chains. nih.gov For instance, derivatives like 2-(7-hydroxyheptyl)cyclopent-2-enone serve as direct precursors for (±)-11-deoxyprostaglandins of the E and F series. rsc.org This approach demonstrates the utility of the cyclopentenone unit as a central organizing element upon which the complexity of the final target molecule is built.
Another significant family of natural products synthesized from cyclopentenone building blocks are the jasmonates, which are involved in plant signaling. ucl.ac.uk Synthetic routes to various jasmonoids, including methyl jasmonates and the fragrant compound hedione (methyl dihydrojasmonate), often rely on the cyclopentenone skeleton. ucl.ac.uk These syntheses highlight the role of the core ring in facilitating key bond-forming reactions that establish the characteristic structure of the target molecule.
The versatility of this building block is further demonstrated in its use for preparing various cyclopentanoid natural products, where intermediates like 4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one serve as a flexible starting point for diverse synthetic targets. documentsdelivered.com
Table 1: Examples of Complex Molecules Synthesized from Cyclopentenone Precursors
| Target Molecule Class | Precursor Type | Key Synthetic Application | Reference |
| Prostaglandins | Chiral cyclopentane core, 2-(ω-hydroxyheptyl)cyclopent-2-enones | Serves as the central ring structure for the attachment of lipid side chains. | nih.govrsc.org |
| Jasmonates | 2-Cyclopenten-1-one (B42074) derivatives | Forms the core skeleton for fragrant compounds like methyl jasmonate. | ucl.ac.uk |
| Cyclopentanoid Natural Products | 4-Hydroxy-2-hydroxymethylcyclopent-2-en-1-one | Acts as a versatile intermediate for a range of natural product syntheses. | documentsdelivered.com |
Stereoselective Synthesis of Chiral Derivatives
Achieving high levels of stereocontrol is a central challenge in organic synthesis, and the development of methods for the stereoselective synthesis of chiral cyclopentenone derivatives has been a major focus of research. These chiral building blocks are crucial for the enantioselective synthesis of complex natural products. orgsyn.org
One powerful approach is the use of enzymatic reactions. For example, the desymmetrization of cis-3,5-diacetoxycyclopent-1-ene through enantioselective monohydrolysis using enzymes like wheat germ lipase (B570770) can produce multigram quantities of (4R)-(+)-hydroxy-2-cyclopenten-1-one with high enantiomeric excess (>99% ee). orgsyn.org This chemoenzymatic strategy is often scalable and cost-effective, making it highly attractive for practical applications. nih.gov
Chiral auxiliaries also play a significant role. The use of N-tert-butanesulfinyl imines, which are chiral, allows for highly stereospecific additions of nucleophiles. mdpi.com The configuration of the sulfur atom in the sulfinyl group directs the stereochemical outcome of the reaction, enabling the synthesis of specific stereoisomers. mdpi.com This method has been successfully applied to the synthesis of natural alkaloids like (−)-adaline. mdpi.com
Other strategies include:
Asymmetric Conjugate Addition: Using homochiral templates, such as those derived from ephedrine, to direct the conjugate addition to enone systems, affording products like methyl trans-dihydrojasmonates in high enantioselectivity. ucl.ac.uk
Chiral Lithium Amides: The enantioselective deprotonation of meso-epoxides derived from cyclopentenols using chiral lithium amides can produce chiral cyclopentenone precursors with high enantiomeric excesses. researchgate.net
Diels-Alder Reactions with Chiral Spiroketals: Developing chiral spiroketals of 2-cyclopenten-1-one, for instance from tartaric acid, to introduce chirality during cycloaddition reactions. ucl.ac.uk
Table 2: Methods for Stereoselective Synthesis of Chiral Cyclopentenone Derivatives
| Method | Description | Example Application | Reference |
| Enzymatic Resolution | Enantioselective hydrolysis of a prochiral precursor using an enzyme. | Synthesis of (4R)-(+)-hydroxy-2-cyclopenten-1-one using wheat germ lipase. | orgsyn.org |
| Chiral Auxiliaries | Use of a removable chiral group to direct a stereoselective reaction. | Stereoselective synthesis of alkaloids using N-tert-butanesulfinyl imines. | mdpi.com |
| Asymmetric Conjugate Addition | A chiral catalyst or template controls the stereochemistry of a Michael addition. | Synthesis of enantiomerically enriched methyl trans-dihydrojasmonates. | ucl.ac.uk |
| Chiral Reagents | Use of a chiral base or other reagent to effect a stereoselective transformation. | Enantioselective deprotonation of meso-epoxides with chiral lithium amides. | researchgate.net |
Incorporation into Natural Product Skeletons via Key Transformations
The cyclopentenone ring is integrated into the final structure of natural products through a variety of powerful chemical transformations. These key reactions leverage the functionality of the building block to construct the target skeleton efficiently.
In prostaglandin (B15479496) synthesis, several key transformations are employed:
Nickel-Catalyzed Cross-Couplings: This reaction is used to sequentially introduce the lipid side chains onto the chiral cyclopentane core. nih.gov
Wittig Reaction: This classic olefination reaction is also utilized for the construction of the side chains. nih.gov
Conjugate Addition: The addition of nucleophiles, such as nitriles, to the enone system of precursors like 2-(7-hydroxyheptyl)cyclopent-2-enone is a direct route to introduce functionality that is later elaborated into the prostaglandin side chain. rsc.org
For the synthesis of jasmonoids, the Diels-Alder reaction has been explored as a key strategy. ucl.ac.uk This cycloaddition reaction between a diene (like isoprene) and a dienophile (a derivative of 2-cyclopenten-1-one) can rapidly build molecular complexity and establish the core bicyclic structure of certain intermediates. ucl.ac.uk Lewis acids or concentrated lithium perchlorate (B79767) solutions have been used to catalyze these transformations. ucl.ac.uk
The Morita-Baylis-Hillman reaction provides another avenue for functionalizing the cyclopentenone ring. This reaction, for example between 2-cyclopenten-1-one and formalin, can install a hydroxymethyl group at the α-position, creating a valuable intermediate for further elaboration into biologically active compounds. organic-chemistry.org
Development of Novel Methodologies Mediated by this compound
Research involving this compound and its isomers has not only led to the synthesis of specific targets but has also spurred the development of new synthetic methodologies.
A notable example is the advancement of the Morita-Baylis-Hillman (MBH) reaction. The synthesis of 2-hydroxymethyl-2-cyclopenten-1-one via the MBH reaction of 2-cyclopenten-1-one and formalin has been optimized to be highly efficient. organic-chemistry.org The discovery that phosphine (B1218219) catalysts in specific solvent systems (e.g., aqueous MeOH–CHCl₃) can dramatically accelerate the reaction and improve yields represents a significant methodological improvement, making this valuable building block more accessible. organic-chemistry.org
Furthermore, investigations into the Diels-Alder reactions of cyclopentenone derivatives have provided mechanistic insights. The use of chiral spiroketals derived from 2-cyclopenten-1-one not only serves as a strategy for asymmetric synthesis but also allows for a deeper understanding of the cycloaddition mechanism itself. ucl.ac.uk
The development of chemoenzymatic strategies, combining the selectivity of enzymes with the power of traditional chemical synthesis, has also been a key area of innovation. The scalable synthesis of prostaglandins, which features an enzymatic resolution as a crucial step to establish the chiral core, exemplifies how methodologies can be designed to be both efficient and cost-effective for producing medicinally relevant compounds. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Asymmetric Catalysis in Dienone Chemistry
The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds. For 2-Hydroxycyclopenta-2,4-dien-1-one, the pro-chiral nature of the cyclopentadienone ring presents a prime opportunity for the application of asymmetric catalysis. Future research in this area should focus on several key aspects:
Chiral Lewis and Brønsted Acid Catalysis: Investigation into the use of chiral Lewis acids or Brønsted acids to activate the dienone system towards nucleophilic attack could facilitate a range of enantioselective transformations. The hydroxyl group could act as an internal directing group, influencing the stereochemical outcome of such reactions.
Organocatalysis: The application of chiral amines or phosphines as organocatalysts could promote asymmetric cycloaddition reactions, such as Diels-Alder or Michael additions, at the dienone scaffold.
Transition Metal Catalysis: The use of chiral transition metal complexes, for example, those based on rhodium, palladium, or iridium, could catalyze a variety of asymmetric reactions, including hydrogenations, conjugate additions, and C-H functionalization. The development of ligands specifically tailored to the electronic and steric properties of this compound will be crucial for achieving high levels of enantioselectivity.
Success in this area would provide access to a range of novel, optically active building blocks for the synthesis of complex molecules.
Investigation of Biological Interactions and Mechanistic Pathways (purely chemical/molecular mechanisms, not clinical)
The cyclopentadienone motif is present in a number of natural products with interesting biological activities. Understanding the potential for this compound to interact with biological macromolecules at a molecular level is a critical unaddressed challenge. Research should be directed towards:
Covalent Modification of Biomolecules: The electrophilic nature of the dienone system suggests that this compound could act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. Mechanistic studies are needed to explore this potential reactivity and to identify potential protein targets.
Enzyme Inhibition Studies: The structural features of the molecule could allow it to fit into the active sites of various enzymes. Screening against a panel of enzymes, followed by detailed mechanistic studies of any observed inhibition, could reveal novel modes of action. These studies should focus on the kinetics and thermodynamics of binding, as well as identifying the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the binding event.
DNA Intercalation or Alkylation: The planar nature of the cyclopentadienone ring could allow for intercalation between the base pairs of DNA. Furthermore, its reactive sites could potentially lead to DNA alkylation. Biophysical studies, such as UV-Vis and fluorescence spectroscopy, along with molecular modeling, are required to investigate these possibilities.
Elucidating these fundamental chemical and molecular interactions is a prerequisite for any future exploration of this compound's potential in medicinal chemistry or chemical biology.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly important in modern chemical synthesis. The development of environmentally benign methods for the preparation of this compound is a key challenge that needs to be addressed. Future research should explore:
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials, such as biomass-derived furfural (B47365) or other platform chemicals, would represent a significant advance in sustainability.
Catalytic Methods: The development of catalytic, rather than stoichiometric, methods for the synthesis of the target molecule would reduce waste and improve atom economy. This could include the use of heterogeneous catalysts that can be easily recovered and reused.
Alternative Reaction Media: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis of this compound would minimize the environmental impact of the process.
Flow Chemistry: The implementation of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound.
By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Theoretical Predictions for Novel Reactivity and Molecular Design
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. For this compound, theoretical studies are essential to address the current lack of experimental data. Key areas for computational investigation include:
Electronic Structure and Reactivity Indices: Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity indices. This information will be invaluable for predicting its behavior in different chemical reactions.
Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of potential reactions, such as cycloadditions, nucleophilic additions, and rearrangements. This will provide insights into the transition state geometries, activation energies, and reaction pathways, guiding the design of new synthetic methodologies.
Spectroscopic Properties: The prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, will be crucial for the characterization and identification of this compound and its derivatives in experimental settings.
Molecular Design of Derivatives: Theoretical calculations can be used to design novel derivatives of this compound with tailored electronic and steric properties for specific applications. For example, substituents could be strategically placed to enhance reactivity, selectivity, or biological activity.
By leveraging the power of computational chemistry, researchers can gain a deeper understanding of the fundamental properties of this compound and accelerate the exploration of its synthetic and functional potential.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Hydroxycyclopenta-2,4-dien-1-one, and how can side products be minimized?
- Methodology : Use condensation reactions under inert atmospheres (e.g., N₂) with acid catalysts like HCl or H₂SO₄. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or NMR. For derivatives, introduce substituents via electrophilic substitution or metal-catalyzed cross-coupling .
- Key Considerations : Monitor reaction progress via TLC. Side products like over-oxidized species or dimerization byproducts can be mitigated by controlling temperature (60–80°C) and stoichiometry .
Q. How can spectroscopic techniques validate the electronic structure of this compound?
- Methodology :
- NMR : Analyze and spectra to confirm conjugation patterns (e.g., deshielded protons at δ 6.5–7.5 ppm for dienone systems).
- IR : Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and hydroxyl (O–H) stretching at ~3200 cm⁻¹.
- UV-Vis : Characterize π→π* transitions (λₐᵦₛ ~250–300 nm) to assess conjugation extent .
- Cross-Validation : Compare with computational data (DFT-optimized structures) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. For disordered structures, apply PART or SUMP constraints .
- Visualization : Use ORTEP-3 to model anisotropic ellipsoids and detect hydrogen bonding (e.g., O–H···O interactions) .
Q. What strategies address contradictions between experimental and computational bond-length data in cyclopentadienone derivatives?
- Methodology :
- Experimental Validation : Re-refine XRD data with higher-resolution datasets (R₁ < 0.05). Use Hirshfeld surface analysis to assess intermolecular effects.
- Computational Calibration : Perform DFT (B3LYP/6-311++G**) geometry optimizations with implicit solvation models (e.g., PCM) to match experimental conditions .
Q. How can this compound derivatives be tailored for catalytic applications?
- Methodology :
- Ligand Design : Modify substituents (e.g., electron-withdrawing groups) to enhance metal coordination. Synthesize Fe(CO)₃ complexes via refluxing with Fe₂(CO)₉ in THF .
- Catalytic Testing : Evaluate enantioselectivity in Diels-Alder reactions using chiral HPLC. Optimize turnover frequency (TOF) by varying solvent polarity (e.g., toluene vs. DMF) .
- Case Study : Planar-chiral Fe complexes achieved 85% ee in asymmetric cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
